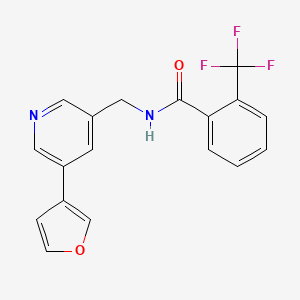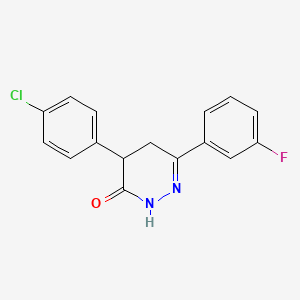![molecular formula C8H10O2 B2510333 双环[3.2.0]庚-6-烯-6-羧酸 CAS No. 1800541-65-4](/img/structure/B2510333.png)
双环[3.2.0]庚-6-烯-6-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid is an organic compound with a unique bicyclic structure. It is characterized by a seven-membered ring fused with a three-membered ring, which imparts significant strain and reactivity to the molecule. This compound is of interest in various fields of chemistry due to its distinctive structure and reactivity.
科学研究应用
Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.0]hept-6-ene-6-carboxylic acid typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common synthetic route involves the reaction of cyclopentadiene with maleic anhydride, followed by hydrolysis to yield the desired carboxylic acid.
Industrial Production Methods
While specific industrial production methods for bicyclo[3.2.0]hept-6-ene-6-carboxylic acid are not well-documented, large-scale synthesis would likely involve optimization of the Diels-Alder reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors and catalysts to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The strained bicyclic structure makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, alcohols, and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of bicyclo[3.2.0]hept-6-ene-6-carboxylic acid involves its interaction with various molecular targets. The strained bicyclic structure allows it to participate in unique chemical reactions, which can modulate biological pathways. For example, its ability to undergo nucleophilic substitution can lead to the formation of bioactive derivatives that interact with enzymes and receptors.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]hept-2-ene (Norbornene): Another bicyclic compound with a similar structure but different reactivity due to the absence of a carboxylic acid group.
Bicyclo[3.2.1]oct-6-ene: A larger bicyclic compound with an additional carbon atom in the ring structure.
Uniqueness
Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid is unique due to its specific ring strain and the presence of a carboxylic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
属性
IUPAC Name |
bicyclo[3.2.0]hept-6-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-8(10)7-4-5-2-1-3-6(5)7/h4-6H,1-3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXLKYZFCYGALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=C(C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
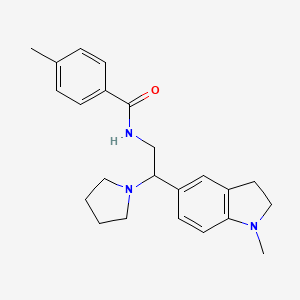
![2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2510251.png)
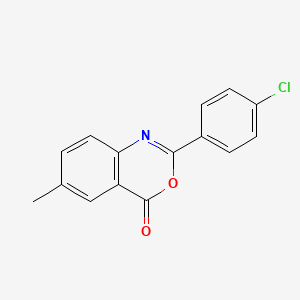

![2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B2510257.png)

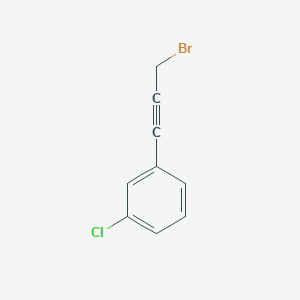
![N-(4-methoxyphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2510261.png)
![3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2510265.png)
![N-Ethyl-N-[2-[3-[(4-fluorophenyl)methyl]pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2510267.png)
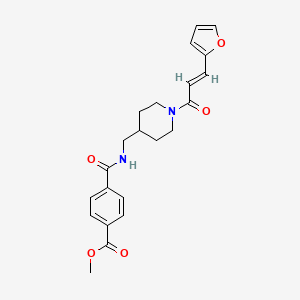
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one](/img/structure/B2510270.png)
